molecular formula C10H11BrO B11745620 1-(4-Bromo-3,5-dimethylphenyl)ethanone

1-(4-Bromo-3,5-dimethylphenyl)ethanone

Cat. No.: B11745620
M. Wt: 227.10 g/mol
InChI Key: OBFZMOLOQFKVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Brominated Acetophenones in Synthetic Organic Chemistry

Brominated acetophenones are a cornerstone of synthetic organic chemistry due to their inherent reactivity. The α-bromination of the side chain of aromatic ketones is a critical transformation because the resulting bromoketones are valuable intermediates for synthesizing a wide array of biologically active compounds. shodhsagar.com This process is often the initial step to introduce a heteroatom, which can provide additional conjugation to the carbonyl group or generate stabilized carbon radicals or carbanions. shodhsagar.com

The presence of the bromine atom makes these compounds excellent precursors for a variety of chemical reactions. Bromination is a pivotal reaction in organic synthesis, particularly for creating intermediate bromo compounds used in the preparation of pharmaceuticals. zenodo.org The handling of hazardous liquid bromine has led to the development of alternative, safer brominating agents like N-bromosuccinimide (NBS). shodhsagar.com The α-bromination of carbonyl compounds is a significant topic in organic chemistry, with applications in the synthesis of pesticides and other important chemicals. researchgate.net

Contextualization of 1-(4-Bromo-3,5-dimethylphenyl)ethanone within Halogenated Aromatic Ketone Research

Within the extensive field of halogenated aromatic ketones, this compound is a subject of interest due to its specific substitution pattern. Halogenated aromatic compounds are widely used in agriculture, as well as in the dye, chemical, and pharmaceutical industries. nih.gov However, their persistence in the environment is a concern, driving research into their microbial degradation. nih.gov

Halogenated aromatic ketones, also known as α-haloketones, are crucial precursors for a range of pharmacologically significant compounds and are instrumental in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net The presence of two electrophilic centers, the α-halocarbon and the carbonyl carbon, makes these compounds highly valuable as pivotal precursors in the synthesis of a diverse spectrum of heterocyclic compounds. researchgate.net Research in this area focuses on developing greener and more efficient synthetic protocols. researchgate.net The substitution of halogens, particularly chlorine, bromine, or iodine, can lead to the formation of "halogen bonds," a type of noncovalent interaction that can influence molecular conformation and binding affinity in biological systems. acs.org

Overview of Research Directions for this compound and Related Structures

Current research involving this compound and similar structures is multifaceted. A significant area of investigation is its application as a key intermediate in the synthesis of novel organic compounds. For instance, related structures are used as starting materials to create analogs of drugs like Declatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein. guidechem.com

The synthetic utility of this compound is further highlighted by its use in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The development of efficient and selective halogenation methods continues to be an active area of research to improve the synthesis of these valuable intermediates. researchgate.netresearchgate.net The ultimate goal is to leverage the unique chemical properties of this compound and its derivatives to design and synthesize new molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

Compound Data

Below are tables detailing the properties of this compound.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
CAS Number38999-31-0
AppearanceSolid
Melting Point79-83 °C
Boiling Point285.6±25.0 °C at 760 mmHg
Density1.388±0.06 g/cm³

Computational Data

DescriptorValue
XLogP33.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11BrO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3

InChI Key

OBFZMOLOQFKVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 4 Bromo 3,5 Dimethylphenyl Ethanone

Strategies for the Synthesis of 1-(4-Bromo-3,5-dimethylphenyl)ethanone

The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve the sequential or direct introduction of the bromo and acetyl functionalities onto a dimethylbenzene core.

Electrophilic Aromatic Acylation Approaches

A principal method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. uni-siegen.demdpi.comkhanacademy.orgyoutube.comlibretexts.org This reaction typically involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. chemguide.co.uk Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal triflates. mdpi.com

For the synthesis of this compound, a plausible electrophilic aromatic acylation approach would involve the Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene (B43891). The reaction would proceed by activating the acetyl chloride with a Lewis acid, typically aluminum chloride, to form a highly electrophilic acylium ion. This electrophile would then attack the electron-rich aromatic ring of 1-bromo-3,5-dimethylbenzene. The directing effects of the substituents on the aromatic ring guide the position of acylation. In 1-bromo-3,5-dimethylbenzene, the two methyl groups are ortho, para-directing and activating, while the bromine atom is also ortho, para-directing but deactivating. The position of acylation would be sterically and electronically influenced by these groups.

A general representation of this Friedel-Crafts acylation is as follows:

Reaction conditions for this specific transformation would require optimization of the Lewis acid, solvent, temperature, and reaction time to achieve a good yield and selectivity.

Halogenation Reactions for Introducing the Bromine Atom

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic halogenation. researchgate.netzenodo.org This can be accomplished using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), or by using other brominating agents like N-bromosuccinimide (NBS). researchgate.netorganic-chemistry.org

In the context of synthesizing this compound, a viable strategy is the bromination of 3,5-dimethylacetophenone. In this precursor, the acetyl group is a meta-directing and deactivating group, while the two methyl groups are ortho, para-directing and activating. The directing effects of the methyl groups would favor bromination at the ortho and para positions relative to them. The position para to one methyl group and ortho to the other is the C4 position, which is also meta to the deactivating acetyl group. This confluence of directing effects would likely favor the formation of the desired 4-bromo isomer.

The general reaction for the bromination of 3,5-dimethylacetophenone is shown below:

Detailed experimental conditions, including the choice of brominating agent, catalyst, and solvent, would need to be established to ensure high regioselectivity and yield.

Multi-step Synthetic Sequences

Multi-step syntheses provide flexibility in constructing complex molecules like this compound by allowing for the sequential introduction and modification of functional groups. libretexts.org A potential multi-step route could begin from a readily available starting material like 3,5-dimethylaniline (B87155).

One such hypothetical sequence could involve:

Diazotization and Sandmeyer Reaction: Conversion of 3,5-dimethylaniline to the corresponding diazonium salt, followed by a Sandmeyer reaction with a bromide source (e.g., CuBr) to introduce the bromine atom, yielding 1-bromo-3,5-dimethylbenzene.

Friedel-Crafts Acylation: The subsequent Friedel-Crafts acylation of 1-bromo-3,5-dimethylbenzene with acetyl chloride and a Lewis acid catalyst would then introduce the acetyl group to furnish the final product.

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate precursors is crucial for the efficient synthesis of this compound. Based on the synthetic strategies discussed, the key precursors and starting materials are:

Precursor/Starting MaterialRole in Synthesis
1-Bromo-3,5-dimethylbenzene Aromatic substrate for Friedel-Crafts acylation.
3,5-Dimethylacetophenone Substrate for electrophilic aromatic bromination.
3,5-Dimethylaniline A potential starting material for a multi-step synthesis involving diazotization and bromination.
m-Xylene A potential starting material for the synthesis of 3,5-dimethylacetophenone.
Acetyl Chloride Acylating agent in Friedel-Crafts acylation.
Acetic Anhydride Alternative acylating agent in Friedel-Crafts acylation.
**Bromine (Br₂) **Brominating agent in electrophilic halogenation.
N-Bromosuccinimide (NBS) Alternative brominating agent.
Aluminum Chloride (AlCl₃) Lewis acid catalyst for Friedel-Crafts acylation.
Ferric Bromide (FeBr₃) Lewis acid catalyst for bromination.

Scalable Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For Friedel-Crafts acylation reactions , key scale-up considerations include:

Catalyst Loading and Quenching: The amount of Lewis acid catalyst, typically used in stoichiometric or excess amounts in the lab, needs to be optimized for large-scale production to minimize cost and waste. The quenching of the reaction is highly exothermic and requires robust cooling and controlled addition of the quenching agent (e.g., water or dilute acid).

Solvent Selection: The choice of solvent is critical. While chlorinated solvents are common in the laboratory, their environmental impact and potential for recovery and recycling are significant concerns on an industrial scale. Alternative, greener solvents are often sought.

Off-Gassing: Friedel-Crafts acylations often produce hydrogen halide as a byproduct (e.g., HCl when using acetyl chloride). uni-siegen.de A safe and efficient off-gas scrubbing system is essential for large-scale operations.

Process Safety: The exothermic nature of the reaction and the handling of corrosive and moisture-sensitive reagents like aluminum chloride necessitate strict safety protocols and specialized equipment.

For aromatic bromination reactions , scalable synthesis considerations include:

Handling of Bromine: Liquid bromine is highly corrosive and toxic. Large-scale operations require specialized handling procedures and equipment to ensure worker safety. The use of solid brominating agents like NBS can sometimes mitigate these risks.

Byproduct Management: The generation of hydrogen bromide (HBr) as a byproduct requires a neutralization or recycling strategy.

Regioselectivity Control: Ensuring high regioselectivity on a large scale is crucial to minimize the formation of undesired isomers, which would require costly and difficult purification steps. This can be influenced by precise control of reaction temperature and catalyst concentration.

Work-up and Purification: The isolation and purification of the final product on a large scale often favor crystallization over chromatographic methods used in the lab. Developing a robust crystallization process is therefore a key aspect of process development.

Chemical Reactivity and Derivatization Strategies for 1 4 Bromo 3,5 Dimethylphenyl Ethanone

Transformations Involving the Carbonyl Functionality of 1-(4-Bromo-3,5-dimethylphenyl)ethanone

The acetyl group of this compound is a primary site for chemical modification, readily undergoing reduction to the corresponding alcohol or oxidation to the carboxylic acid.

Reduction Pathways to Alcohol Derivatives

The general reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Hypothetical Reaction Data for Reduction

Reactant Reducing Agent Solvent Product
This compound Sodium Borohydride (B1222165) (NaBH₄) Methanol or Ethanol 1-(4-Bromo-3,5-dimethylphenyl)ethanol

Oxidation Reactions to Carboxylic Acid Analogues

The acetyl group can also be oxidized to a carboxylic acid functional group, yielding 4-bromo-3,5-dimethylbenzoic acid. This transformation is typically accomplished using strong oxidizing agents. A common method for the oxidation of alkyl groups attached to an aromatic ring is the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. This reaction proceeds via a benzylic hydrogen abstraction.

Hypothetical Reaction Data for Oxidation

Reactant Oxidizing Agent Conditions Product

Reactions at the Aryl Bromine Center of this compound

The bromine atom on the aromatic ring provides a handle for a variety of substitution and coupling reactions, enabling the introduction of diverse functionalities.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring, which is not significantly activated towards nucleophilic attack. The presence of the acetyl group, a deactivating group, does not sufficiently activate the ring for this type of reaction with common nucleophiles.

However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an effective pathway for the substitution of the aryl bromine with nitrogen-based nucleophiles. This reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an amine.

Illustrative Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst / Ligand Base Product
This compound Primary or Secondary Amine Pd₂(dba)₃ / BINAP NaOt-Bu 1-(4-(dialkylamino)-3,5-dimethylphenyl)ethanone

Cross-Coupling Methodologies (e.g., Suzuki Reactions)

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The aryl bromine of this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters to generate more complex molecular architectures.

Example of a Suzuki Cross-Coupling Reaction

Aryl Halide Boronic Acid Catalyst Base Product
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1-(4'-acetyl-2',6'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 3,5 Dimethylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-(4-Bromo-3,5-dimethylphenyl)ethanone, typically recorded in deuterated chloroform (B151607) (CDCl₃), offers a clear depiction of the proton environments. The aromatic protons, being chemically equivalent due to the symmetry of the molecule, present as a singlet. Similarly, the six protons of the two methyl groups attached to the phenyl ring are equivalent and give rise to a single sharp signal. The three protons of the acetyl group also appear as a distinct singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityProton IntegrationAssignment
7.58s2HAr-H
2.54s3H-COCH₃
2.41s6HAr-CH₃

Spectrum recorded in CDCl₃

Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct resonance signal. The carbonyl carbon of the acetyl group is characteristically found at a low field (high chemical shift). The aromatic carbons exhibit a range of shifts influenced by their substituents. The carbon atom bonded to the bromine atom, as well as the carbons bearing the methyl and acetyl groups, are all identifiable. Due to molecular symmetry, the two methyl-substituted aromatic carbons and the two unsubstituted aromatic carbons appear as single peaks.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
197.8C=O
139.6C-1 (aromatic)
138.2C-3, C-5 (aromatic)
130.5C-2, C-6 (aromatic)
128.4C-4 (aromatic)
26.6-COCH₃
23.4Ar-CH₃

Spectrum recorded in CDCl₃

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in establishing direct one-bond correlations between protons and the carbons to which they are attached. For this compound, a HETCOR experiment would reveal cross-peaks connecting the proton signal at 7.58 ppm with the carbon signal at 130.5 ppm, confirming the C-H bond of the aromatic ring. It would also link the acetyl protons at 2.54 ppm to the carbonyl's methyl carbon at 26.6 ppm, and the aromatic methyl protons at 2.41 ppm to their corresponding carbons at 23.4 ppm, thereby providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring its vibrational modes.

The FT-IR spectrum of this compound showcases characteristic absorption bands that correspond to its functional groups. A strong absorption peak is observed for the carbonyl (C=O) stretching vibration of the ketone. The spectrum also contains bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and the C-Br stretch.

Table 3: Prominent FT-IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~1685C=O Stretch
~2920C-H Stretch (Aliphatic)
~1590C=C Stretch (Aromatic)
~580C-Br Stretch

FT-Raman spectroscopy offers complementary information to FT-IR. It is particularly sensitive to non-polar and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching of the aromatic ring is expected to be a strong signal. The C=O stretch is also present, though typically with less intensity than in the FT-IR spectrum.

Table 4: Key FT-Raman Scattering Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~1685C=O Stretch
~2920C-H Stretch (Aliphatic)
~1590Symmetric C=C Stretch (Aromatic)
~580C-Br Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₁BrO), HRMS would be expected to yield a precise mass measurement that confirms its elemental composition. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a single bromine atom in the molecule. While predicted data is available for similar compounds, specific experimental HRMS data for this compound is not currently available in published literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The analysis would reveal the crystal system, space group, and unit cell dimensions, providing an unambiguous determination of its solid-state structure. This would allow for the precise measurement of all bond lengths and angles within the molecule, as well as the characterization of any intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing. Despite the utility of this technique, there are no published reports containing the single-crystal X-ray diffraction data for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. For this compound, a PXRD pattern would be useful for phase identification, purity assessment, and comparison with theoretical patterns calculated from single-crystal data. As with other analytical data for this compound, experimentally obtained PXRD patterns are not available in the current body of scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted aromatic ketone chromophore. The positions (λmax) and intensities (molar absorptivity) of these absorption bands are sensitive to the molecular structure and the solvent used. However, specific experimental UV-Vis spectroscopic data for this compound has not been reported.

Computational Chemistry and Theoretical Studies of 1 4 Bromo 3,5 Dimethylphenyl Ethanone

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like 1-(4-Bromo-3,5-dimethylphenyl)ethanone.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For substituted acetophenones, a combination of the B3LYP functional with a suitable basis set is a common choice that provides a good balance between computational cost and accuracy. For instance, studies on bromoacetophenone isomers have utilized the B3LYP/CEP-121G protocol for structure optimization and property calculations researchgate.net. The selection of the basis set is crucial as it describes the atomic orbitals of the system. Larger basis sets generally provide more accurate results but require more computational resources.

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. This is achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry. For acetophenones, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring. Theoretical calculations can determine the rotational barriers around the bond connecting the carbonyl carbon and the phenyl ring, revealing the most stable conformers. For many para-substituted acetophenones, a planar conformation of the heavy atoms is found to be the most stable researchgate.net.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO are critical parameters in determining the electronic properties and reactivity of a molecule. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For bromoacetophenone isomers, DFT calculations have shown that the introduction of a bromine substituent decreases the HOMO-LUMO energy gap compared to unsubstituted acetophenone, indicating increased reactivity researchgate.net. The positions of the methyl and bromo substituents on the phenyl ring of this compound are expected to further influence these energy levels.

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Substituted Acetophenones (based on data for bromoacetophenones) This table provides representative data from a study on bromoacetophenones to illustrate the concepts.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Acetophenone-6.5-1.55.0
2-Bromoacetophenone-6.7-1.84.9
3-Bromoacetophenone-6.8-1.94.9
4-Bromoacetophenone-6.6-1.74.9

Source: Adapted from theoretical studies on bromoacetophenones. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Illustrative Global Reactivity Descriptors (in eV) for a Substituted Acetophenone This table provides conceptual values to illustrate the descriptors.

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.15
Chemical Potential (μ)(EHOMO + ELUMO)/2-4.15
Chemical Hardness (η)(ELUMO - EHOMO)/22.45
Chemical Softness (S)1/(2η)0.20
Electrophilicity Index (ω)μ²/ (2η)3.52

Note: The values are illustrative and based on the representative data from Table 1.

Solvent Effects on Electronic and Energetic Properties: Continuum Models

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the solvent effects on the electronic and energetic properties of this compound using continuum models. While computational chemistry is a powerful tool for investigating such phenomena, and continuum models like the Polarizable Continuum Model (PCM) are widely employed for this purpose, dedicated research on this particular compound does not appear to be publicly available.

Continuum models are a class of computational methods used to approximate the effect of a solvent on a solute molecule without explicitly representing individual solvent molecules. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of how the solvent influences various properties of the solute, such as its electronic structure, molecular geometry, and energetic stability. These calculations can provide valuable insights into reaction mechanisms, spectral shifts, and other solvent-dependent molecular behaviors.

Generally, in such theoretical studies, researchers would calculate properties like the dipole moment, frontier molecular orbital energies (HOMO and LUMO), and total energy of the molecule in the gas phase and in a series of solvents with varying dielectric constants. The results would typically be presented in data tables to illustrate the trends in these properties as a function of solvent polarity. For instance, an increase in solvent polarity is often observed to stabilize polar solutes, leading to changes in their electronic and energetic profiles.

However, in the specific case of this compound, no published data from such computational investigations could be located. Therefore, it is not possible to present detailed research findings or data tables concerning the solvent effects on its electronic and energetic properties as studied by continuum models. Future computational research in this area would be necessary to elucidate these specific interactions and provide the quantitative data required for a comprehensive analysis.

Applications of 1 4 Bromo 3,5 Dimethylphenyl Ethanone in Advanced Chemical Research

Role as a Versatile Intermediate in Organic Synthesis

The presence of both a bromine atom and a ketone functional group allows for a wide range of chemical transformations, positioning 1-(4-bromo-3,5-dimethylphenyl)ethanone as a highly adaptable intermediate. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a pathway to a diverse array of more complex molecular architectures.

Simultaneously, the acetyl group offers a reactive site for a variety of organic transformations. It can undergo reactions at the carbonyl carbon, such as reductions, Grignard reactions, and Wittig reactions, or at the α-carbon through enolate formation, allowing for alkylation, acylation, and condensation reactions. This dual reactivity is instrumental in the construction of intricate molecular frameworks.

Synthesis of Complex Heterocyclic Systems

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. The acetyl group can be readily transformed into a 1,3-dicarbonyl system or other reactive intermediates necessary for cyclization reactions. For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) furnishes an enaminone, a versatile precursor for the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.

Furthermore, the α-bromination of the acetyl group yields an α-bromo ketone, a powerful electrophile for the construction of five-membered heterocyclic rings. For example, reaction of the corresponding α-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone with thiourea (B124793) or thioamides leads to the formation of substituted thiazoles. Similarly, reaction with hydrazines can yield pyrazoles, and reaction with amidines can produce imidazoles. The general synthetic utility of bromoacetophenone derivatives in forming such heterocyclic systems is well-documented in organic synthesis.

A representative reaction scheme for the synthesis of a substituted thiazole (B1198619) is shown below:

Reactant 1Reactant 2ProductHeterocyclic System
α-Bromo-1-(4-bromo-3,5-dimethylphenyl)ethanoneThiourea2-Amino-4-(4-bromo-3,5-dimethylphenyl)thiazoleThiazole

Development of Specialized Fine Chemicals

The ability to sequentially or concurrently modify the bromo and acetyl groups of this compound makes it an ideal precursor for the development of specialized fine chemicals. Cross-coupling reactions at the bromine position allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. For example, a Suzuki-Miyaura coupling with an appropriate boronic acid can introduce a new aryl group, leading to biaryl structures. A Sonogashira coupling can introduce an alkyne, which can be further functionalized.

These transformations, combined with modifications of the acetyl group, enable the synthesis of highly tailored molecules with specific physical and chemical properties. These fine chemicals can find use as intermediates in the pharmaceutical industry, as components of liquid crystals, or as specialized monomers for polymer synthesis.

Contributions to Material Science Research

The structural features of this compound make it a valuable component in the design and synthesis of novel materials with tailored properties.

As a Building Block for Functional Materials

The rigid phenyl ring and the potential for creating extended conjugated systems through reactions at the bromo position make this compound an attractive building block for functional organic materials. For instance, palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, with appropriate difunctional monomers can lead to the formation of conjugated polymers. These polymers may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dimethyl substitution can enhance the solubility and processability of the resulting polymers.

In Ligand Design for Metal Complexes

The acetyl group of this compound can be elaborated into more complex functionalities capable of coordinating to metal ions. For example, condensation reactions with amines or hydrazines can lead to the formation of Schiff bases or hydrazones, which are well-known chelating ligands. The resulting ligands, incorporating the 4-bromo-3,5-dimethylphenyl moiety, can then be used to synthesize metal complexes with specific catalytic, magnetic, or photoluminescent properties. The bromo substituent on the ligand backbone provides a handle for further modification of the metal complex, for example, by anchoring it to a solid support or incorporating it into a larger supramolecular assembly.

An example of a potential ligand synthesis is the condensation with ethylenediamine (B42938) to form a Schiff base ligand:

Starting MaterialReagentProduct TypePotential Application
This compoundEthylenediamineSchiff Base LigandCoordination Chemistry, Metal Complexes

Exploration in Agrochemical Precursor Development

Aryl ketones and their derivatives are common structural motifs in a variety of agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of novel agrochemical candidates.

The bromo and acetyl groups can be independently or simultaneously modified to generate a library of compounds for biological screening. For example, the synthesis of various heterocyclic derivatives, as discussed in section 6.1.1, is a common strategy in agrochemical research, as these ring systems are often associated with biological activity. Furthermore, the introduction of different functional groups via cross-coupling reactions at the bromine position can significantly influence the efficacy and selectivity of the potential agrochemical. While direct public-domain research on the application of this specific compound in agrochemical development is not extensively detailed, the general utility of substituted brominated acetophenones as precursors in this field is well-established.

Investigation of Novel Reaction Pathways and Methodologies

The presence of an aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions have revolutionized synthetic chemistry, and the use of substrates like this compound allows for the exploration and optimization of these powerful methodologies.

One of the most prominent applications of aryl bromides is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The reactivity of the carbon-bromine bond in this compound allows it to readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Researchers can utilize this compound to investigate the scope and limitations of new catalyst systems, ligands, and reaction conditions for the Suzuki-Miyaura coupling. For instance, the steric hindrance provided by the two methyl groups ortho to the acetyl group can influence the efficiency of the coupling, providing valuable insights into the steric tolerance of novel catalytic systems. A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines highlights the importance of developing robust methods for substrates with unique electronic and steric properties. nih.gov

The following table outlines the key components and general conditions for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide.

ComponentRoleExample
Aryl BromideElectrophileThis compound
Organoboron ReagentNucleophilePhenylboronic acid
Palladium CatalystFacilitates the reactionPd(PPh₃)₄, Pd(dppf)Cl₂
BaseActivates the organoboron reagentK₂CO₃, Cs₂CO₃, Na₂CO₃
SolventProvides the reaction mediumToluene, Dioxane, THF/H₂O

Similarly, this compound is a suitable substrate for the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is instrumental in the synthesis of substituted alkynes, which are important precursors for a wide range of organic compounds, including pharmaceuticals and materials. sciforum.net The use of this compound in Sonogashira reactions allows for the investigation of catalyst efficiency, the tolerance of various functional groups, and the development of more sustainable and efficient reaction protocols. For example, researchers have explored the use of copper co-catalysts and various palladium sources to optimize the coupling of brominated precursors. nih.gov

A generalized scheme for the Sonogashira reaction is presented below:

R-C≡CH + Br-Ar → R-C≡C-Ar

Where Ar represents the (4-acetyl-2,6-dimethyl)phenyl group from this compound and R is a variable substituent on the alkyne.

The investigation of these and other cross-coupling reactions using this compound as a model substrate contributes to the broader understanding of these fundamental transformations and facilitates the development of new synthetic methodologies with improved efficiency, selectivity, and functional group tolerance.

Design and Synthesis of Advanced Chemical Probes

Advanced chemical probes are essential tools for visualizing and understanding complex biological processes. nih.gov These molecules are designed to interact with specific targets, such as proteins or small molecules, and report on their presence or activity through a detectable signal, often fluorescence. The structural framework of this compound provides a valuable starting point for the synthesis of such probes.

The aryl bromide functionality is particularly useful as it serves as a handle for introducing fluorophores or other reporter groups through the aforementioned cross-coupling reactions. For example, a fluorescent dye containing a boronic acid or a terminal alkyne can be coupled to the this compound scaffold. This modular approach allows for the systematic variation of the probe's properties, such as its excitation and emission wavelengths, by simply changing the coupling partner. The development of fluorescent probes often involves creating a library of compounds with diverse photophysical properties to identify the optimal probe for a specific application. researchgate.net

Furthermore, the acetyl group on the this compound core can be chemically modified to introduce a recognition element that specifically binds to a biological target of interest. For instance, the ketone can be converted into other functional groups, such as amines, alcohols, or heterocycles, which can then be further elaborated to incorporate a pharmacophore or a reactive group for covalent labeling. The synthesis of various heterocyclic compounds, which are common motifs in biologically active molecules, often relies on the functionalization of precursor molecules like substituted acetophenones. amazonaws.com

The design of a chemical probe based on this compound could follow a general strategy outlined in the table below:

Component of the ProbeFunctionDerivable from this compound
Recognition Element Binds to the biological targetModification of the acetyl group
Reporter Group (e.g., Fluorophore) Generates a detectable signalIntroduced via cross-coupling at the bromo-position
Linker Connects the recognition element and the reporterCan be incorporated during the synthetic sequence

The synthesis of fluorescein (B123965) derivatives bearing a bromine moiety, for example, has been shown to be a key step in creating pH-sensitive fluorescent probes, where the bromine atom allows for further functionalization through cross-coupling reactions. mdpi.com This highlights the potential of using bromo-substituted aromatic compounds like this compound as precursors for the development of novel imaging agents and sensors.

Future Directions and Emerging Research Perspectives for 1 4 Bromo 3,5 Dimethylphenyl Ethanone

Exploration of Novel Synthetic Routes

A promising avenue for investigation is the use of water as a solvent for the aromatic ring bromination of acetophenone derivatives. A patented method highlights the use of an inorganic, non-toxic brominating reagent in an aqueous medium, which simplifies product separation and post-treatment, making it suitable for large-scale industrial production google.com. The adaptation of such aqueous methods for the synthesis of 1-(4-Bromo-3,5-dimethylphenyl)ethanone could represent a significant advancement in its production.

Furthermore, flow chemistry presents another frontier for the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. Research in this area would likely focus on developing robust and efficient flow-based bromination and acylation protocols.

Development of Catalytic Transformations

The bromine atom on the aromatic ring of this compound is a versatile functional handle for a variety of catalytic cross-coupling reactions. Future research will likely concentrate on expanding the range of these transformations to create a diverse library of derivatives with novel properties.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are expected to be a major focus. Research could explore the use of this compound as a substrate in these reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, Sonogashira coupling with terminal alkynes could yield precursors for two-photon initiators or other advanced materials unige.ch.

Another emerging area is the use of more earth-abundant and less toxic metal catalysts, such as iron, copper, and nickel, as alternatives to palladium. The development of efficient catalytic systems based on these metals for the cross-coupling of this compound would align with the principles of sustainable chemistry. Additionally, photoredox catalysis offers a mild and efficient alternative for activating the carbon-bromine bond, enabling a range of transformations under ambient conditions.

Catalytic TransformationPotential ApplicationCatalyst System
Suzuki CouplingSynthesis of biaryl compoundsPalladium, Nickel
Heck ReactionFormation of substituted alkenesPalladium
Sonogashira CouplingSynthesis of aryl alkynesPalladium, Copper
Buchwald-Hartwig AminationFormation of arylaminesPalladium
Photoredox CatalysisC-C and C-heteroatom bond formationRuthenium, Iridium

Integration into Advanced Materials Science Applications

The unique combination of a reactive bromine atom, a carbonyl group, and a substituted aromatic ring makes this compound a promising candidate for integration into advanced materials.

One potential application lies in the synthesis of functionalized polymers. The bromination of high-performance polymers like poly(ether ether ketone) (PEEK) has been shown to create intermediates for further functionalization nsf.gov. Similarly, this compound could be used as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. The bromine functionality can serve as a reactive site for crosslinking or grafting, allowing for the modification of polymer properties nsf.gov.

Another area of interest is the development of organic electronic materials. Aromatic ketones are known to be building blocks for materials with interesting photophysical properties. For example, aromatic ketone-based compounds have been investigated as two-photon absorption photoinitiators for 3D printing and microfabrication unige.ch. Future research could explore the synthesis of derivatives of this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Expanded Computational Modeling for Predictive Research

Computational modeling, particularly Density Functional Theory (DFT), is expected to play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives.

DFT studies on substituted acetophenones have been used to investigate their conformational behavior, rotational barriers, and electronic properties researchgate.netresearchgate.net. Similar computational approaches can be applied to this compound to predict its reactivity in various chemical transformations, aiding in the rational design of synthetic routes and the selection of optimal reaction conditions. For instance, calculating the bond dissociation energy of the carbon-bromine bond can provide insights into its reactivity in cross-coupling reactions.

Furthermore, computational modeling can be used to predict the photophysical and electronic properties of novel materials derived from this compound. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the electronic band gap and predict the potential of a new material for applications in organic electronics researchgate.net. This predictive capability can accelerate the discovery and development of new materials with desired functionalities.

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energiesReaction mechanism studies, catalyst design
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state propertiesDesign of photoactive materials
Molecular Dynamics (MD)Polymer chain conformation, material morphologyPrediction of polymer properties

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry will undoubtedly shape the future research landscape for this compound. This includes the development of more environmentally benign synthetic methods and the design of applications that minimize environmental impact.

A key focus will be on replacing hazardous reagents and solvents with greener alternatives. The use of N-bromosuccinimide (NBS) in conjunction with an indole catalyst in non-polar, green solvents like heptane has been reported as an environmentally benign method for the bromination of aromatics rsc.org. Another sustainable approach involves the use of hydrogen peroxide as an oxidant with hydrobromic acid in solvents like water or ethanol, or even under solvent-free conditions ingentaconnect.comresearchgate.net. Adopting such methods for the synthesis of this compound would significantly reduce its environmental footprint.

The development of catalytic processes that operate under milder conditions with high atom economy will also be crucial. This includes the use of highly efficient organocatalysts or recyclable heterogeneous catalysts to minimize waste and energy consumption researchgate.net.

From an application perspective, future research may focus on designing derivatives of this compound that are biodegradable or can be easily recycled. This is particularly relevant for applications in polymers and other materials where end-of-life management is a significant environmental concern.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3,5-dimethylphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via bromination of 3,5-dimethylacetophenone. A common approach involves electrophilic aromatic substitution using bromine (Br₂) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Optimized reaction conditions (e.g., solvent choice, temperature, and stoichiometry) are critical to minimize di-substitution byproducts. Purification typically involves column chromatography or recrystallization from ethanol .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm the substitution pattern on the aromatic ring and the acetyl group.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z243.97m/z \sim 243.97).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the C-Br bond (~1.89 Å) and steric effects from methyl groups .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol or methanol is preferred due to moderate solubility at elevated temperatures. Slow cooling (0.5°C/min) yields high-purity crystals. For hygroscopic samples, anhydrous solvents under inert atmospheres (N₂/Ar) prevent decomposition .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic aromatic substitution. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What mechanistic insights explain contradictions in its reactivity under varying catalytic conditions?

  • Methodological Answer : Conflicting reports on cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) may arise from steric hindrance by the 3,5-dimethyl groups. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify substituent effects. Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes .

Q. How does oxidative dearomatization of this compound compare to structurally related ethanones?

  • Methodological Answer : Oxidation with KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2 under acidic conditions generates dihydroxy intermediates. Comparative studies with 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone (MW 180.20 g/mol) reveal that electron-donating methyl groups stabilize the dearomatized product, while bromine slows oxidation kinetics .

Comparative and Biological Studies

Q. What strategies differentiate the biological activity of this compound from its non-brominated analogs?

  • Methodological Answer : In vitro assays (e.g., cytotoxicity against cancer cell lines) paired with molecular docking show that the bromine atom enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Control experiments with 3,5-dimethylacetophenone isolate the bromine’s contribution to activity .

Q. How do crystallographic data inform hydrogen-bonding networks in derivatives of this compound?

  • Methodological Answer : Crystal structures of analogs (e.g., 1-(2-amino-4-bromophenyl)ethanone) reveal intramolecular hydrogen bonds between the carbonyl oxygen and amino groups (2.1–2.3 Å). These interactions stabilize planar conformations, influencing solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.